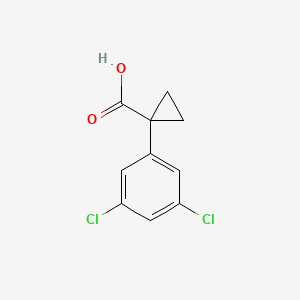

1-(3,5-dichlorophenyl)Cyclopropanecarboxylic acid

Description

Properties

Molecular Formula |

C10H8Cl2O2 |

|---|---|

Molecular Weight |

231.07 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H8Cl2O2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14) |

InChI Key |

OMXVJTJXASAXAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Dichlorocarbene Generation and Cycloaddition

Dichlorocarbene (CCl₂), a highly reactive intermediate, is generated in situ from chloroform (CHCl₃) under strongly basic conditions, such as with sodium hydroxide or potassium tert-butoxide. The carbene reacts with 3,5-dichlorostyrene to form the cyclopropane ring:

Subsequent oxidation of the cyclopropane derivative introduces the carboxylic acid group. This is achieved via potassium permanganate (KMnO₄) in acidic or neutral conditions, yielding the racemic carboxylic acid.

Table 1: Typical Reaction Conditions for Cyclopropanation

| Parameter | Value/Range |

|---|---|

| Dichlorocarbene source | Chloroform (CHCl₃) |

| Base | NaOH/KOtBu |

| Temperature | 0–25°C |

| Reaction time | 4–12 hours |

| Yield | 65–78% |

Enantioselective Resolution Using Chiral Amines

The racemic mixture obtained from the cyclopropanation step requires resolution to isolate the desired (1R,3R)- and (1S,3S)-enantiomers. Patent EP3526189B1 details a robust resolution process using chiral amines, which form diastereomeric salts with the enantiomers.

Chiral Amine Selection and Salt Formation

(L)-Leucinamide and (L)-phenylalanine amide are preferred resolving agents due to their stereoselective affinity. The process involves:

-

Dissolving the racemic acid and chiral amine in a polar solvent (e.g., acetonitrile, acetone).

-

Heating the mixture to 60°C to facilitate salt formation.

-

Cooling to room temperature to crystallize the diastereomeric salt.

For example, combining racemic trans-2,2-dichloro-3-(3,5-dichlorophenyl)cyclopropanecarboxylic acid with (L)-leucinamide in acetonitrile at a 1:0.5 molar ratio yields a crystalline salt enriched in the (1R,3R)-enantiomer.

Table 2: Resolution Parameters for (1R,3R)-Enantiomer Isolation

| Parameter | Value/Range |

|---|---|

| Resolving agent | (L)-Leucinamide |

| Solvent | Acetonitrile |

| Molar ratio (acid:amine) | 1:0.5 |

| Temperature | 60°C (heating), 25°C (crystallization) |

| Crystallization time | 4 hours |

| Enantiomeric excess (ee) | ≥98% |

Acidic Workup for Enantiomer Recovery

The isolated diastereomeric salt is treated with a mineral acid (e.g., HCl) to protonate the amine and release the resolved carboxylic acid. This step achieves high enantiomeric purity (ee >98%) with minimal yield loss.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems enhance consistency and efficiency. Key optimizations include:

-

Solvent selection : Mixed solvent systems (e.g., ethyl acetate-heptane) improve salt solubility and crystallization kinetics.

-

Molar ratio adjustments : Reducing the resolving agent to 0.4–0.6 equivalents minimizes reagent costs without compromising ee.

-

Temperature control : Precise thermal management during salt formation prevents premature crystallization.

Table 3: Industrial Process Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 1–5 kg | 50–100 kg |

| Cycle time | 8–12 hours | 4–6 hours |

| Overall yield | 60–70% | 75–85% |

| Purity (HPLC) | ≥95% | ≥99% |

Mechanistic Insights and Challenges

The resolution process relies on steric and electronic complementarity between the chiral amine and cyclopropanecarboxylic acid. The 3,5-dichlorophenyl group’s electron-withdrawing nature enhances salt stability by polarizing the carboxylic acid proton. Challenges include:

-

Solvent compatibility : Polar aprotic solvents favor salt dissociation, reducing yield.

-

Impurity carryover : Residual dichlorostyrene from cyclopropanation necessitates rigorous purification.

Comparative Analysis of Alternative Methods

While enzymatic resolution and chromatography have been explored, the chiral amine method remains superior for scalability and cost-effectiveness. For instance, enzymatic approaches achieve ≤90% ee but require expensive biocatalysts and longer reaction times .

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)Cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

1-(((2,4-Dichlorophenyl)Amino)Carbonyl)Cyclopropanecarboxylic Acid (Cyclanilide)

- Structure: Substituted with a 2,4-dichlorophenyl group and an additional urea-like ((2,4-dichlorophenyl)amino)carbonyl moiety.

- Molecular Formula: C₁₁H₉Cl₂NO₃; Molecular Weight: 274.1 g/mol.

- Application : Registered as a plant growth regulator (e.g., Zardex®), used to control crop branching and flowering. Its urea linkage differentiates it from the target compound, likely enhancing its systemic mobility in plants .

- Key Difference : The substitution pattern (2,4-dichloro vs. 3,5-dichloro) and functional group (urea vs. carboxylic acid) result in distinct biological roles.

1-[4-(3,5-Bis(Chlorophenyl))-3-Fluorophenyl]Cyclopropane-1-Carboxylic Acid

- Structure : Features a 3-fluorophenyl ring and a 3,5-dichlorophenyl group attached to the cyclopropane core.

- Molecular Formula : C₁₆H₁₁Cl₂FO₂; Molecular Weight : 339.2 g/mol.

- This modification is common in pharmaceuticals to optimize pharmacokinetics .

1-(3,5-Dimethylphenyl)Cyclopropanecarboxylic Acid

- Structure : Substituted with electron-donating methyl groups at the 3,5-positions.

- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 g/mol.

- Applications may differ in formulations requiring lipophilic carriers .

1-(3,5-Dimethoxyphenyl)Cyclopropanecarboxylic Acid

- Structure : Contains methoxy (-OCH₃) groups at the 3,5-positions.

- Molecular Formula : C₁₂H₁₄O₄; Molecular Weight : 222.24 g/mol.

- Key Difference : Methoxy groups enhance polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents. Such derivatives are often explored in medicinal chemistry for improved bioavailability .

1-(3-Bromophenyl)Cycloprop-2-ene-1-Carboxamide

- Structure : Bromine replaces chlorine at the 3-position, and the carboxylic acid is replaced by a carboxamide.

- Molecular Formula : C₁₂H₁₁BrN₂O; Molecular Weight : 293.1 g/mol.

- Application : Synthesized as a crystalline solid (mp 102.2–102.5°C) via amidation. The carboxamide group increases stability against hydrolysis compared to carboxylic acids, making it suitable for prolonged biological activity .

Research Implications

- Substitution Patterns : The position and type of halogen (Cl vs. Br) or substituent (CH₃ vs. OCH₃) significantly alter lipophilicity, solubility, and biological activity. For example, 3,5-dichloro derivatives are prevalent in agrochemicals due to their balance of stability and bioactivity .

- Functional Groups : Carboxamides (e.g., ) offer hydrolytic stability over carboxylic acids, favoring long-acting formulations. Conversely, carboxylic acids may enable salt formation for improved solubility .

Biological Activity

1-(3,5-Dichlorophenyl)cyclopropanecarboxylic acid is a compound with significant biological activity, particularly in the fields of agriculture and environmental science. This article aims to explore its biological properties, mechanisms of action, and ecological implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClO and a molecular weight of approximately 231.08 g/mol. The compound features a cyclopropane ring substituted with a carboxylic acid group and a dichlorophenyl moiety at the 1-position. The presence of chlorine atoms at the 3 and 5 positions significantly influences its chemical reactivity and biological activity.

Herbicidal Properties

Research indicates that this compound exhibits herbicidal properties, although specific mechanisms of action remain to be fully elucidated. It has been identified as a metabolite of certain pesticides, contributing to its ecological impact. Studies suggest that it may interact with various biochemical pathways in plants, affecting growth and development.

Table 1: Comparison of Herbicidal Activity

| Compound Name | Mode of Action | Efficacy | References |

|---|---|---|---|

| This compound | Unknown; potential inhibition of plant growth | Moderate | |

| Glyphosate | Inhibition of EPSP synthase | High | |

| Atrazine | Inhibition of photosynthesis | High |

Ecological Impact

The persistence of this compound in soil and its potential for bioaccumulation raise concerns regarding its environmental impact. It has been shown to affect non-target organisms, including beneficial insects and microorganisms. Further studies are needed to assess its degradation pathways and long-term ecological consequences.

Case Study: Ecotoxicological Assessment

A study conducted on the effects of this compound on aquatic ecosystems revealed significant toxicity to certain fish species. The compound was found to disrupt endocrine functions in exposed organisms, leading to altered reproductive behaviors. These findings underscore the need for careful evaluation before widespread agricultural application.

While the precise mechanisms by which this compound exerts its biological effects are not fully understood, preliminary data suggest that it may interfere with key metabolic pathways in plants and microorganisms. This interference could manifest as:

- Inhibition of Photosynthesis : Similar compounds have been shown to disrupt chlorophyll synthesis.

- Disruption of Hormonal Balance : The compound might mimic or inhibit plant hormones, leading to abnormal growth patterns.

Q & A

Q. What are the established synthetic routes for 1-(3,5-dichlorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclopropanation of a dichlorophenyl precursor. For example, a base-catalyzed condensation between 3,5-dichlorobenzaldehyde and malonic acid under reflux in ethanol (70–80°C, 12–24 hours) achieves decarboxylation to form the acrylic acid intermediate, followed by cyclopropanation using diazomethane or a transition-metal catalyst . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to malonic acid) and inert atmosphere to minimize side reactions. Evidence from structurally analogous compounds (e.g., 1-(2,3-dichlorophenyl) derivatives) shows yields ranging from 45% to 68% depending on solvent polarity and temperature gradients .

Q. How can researchers validate the purity and structural identity of this compound?

Analytical methods include:

- HPLC : Reverse-phase C18 column, 70:30 methanol/water mobile phase, UV detection at 254 nm. Purity >98% is achievable with iterative recrystallization from ethyl acetate/hexane .

- NMR : Key signals include cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and aromatic protons (δ 7.3–7.6 ppm, doublets for 3,5-Cl substitution) .

- Mass Spectrometry : Expected molecular ion peak at m/z 231.08 (C₁₀H₈Cl₂O₂) with fragmentation patterns confirming cyclopropane ring stability .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomers) affect biological activity, and what chiral resolution methods are recommended?

For enantiomers like (1R,2S) vs. (1S,2R) configurations, chiral HPLC using a cellulose-based column (e.g., Chiralpak IC, hexane/isopropanol 90:10) resolves isomers with baseline separation (α > 1.5). Biological assays on analogous compounds (e.g., 2-(2,3-dichlorophenyl) derivatives) reveal up to 10-fold differences in IC₅₀ values between enantiomers in enzyme inhibition studies .

Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes (e.g., human CYP450 isoforms) to identify rapid clearance issues .

- Toxicokinetic Modeling : Compare plasma concentration-time curves (AUC) with in vitro cytotoxicity (e.g., A549 cell viability assays) to adjust dosing regimens .

- Statistical Validation : Use two-way ANOVA to assess batch-to-batch variability in bioactivity data (e.g., p < 0.05 for significance) .

Q. What are the key considerations for designing derivatives with enhanced target selectivity?

Modify the:

- Cyclopropane Ring : Introduce methyl groups to alter steric hindrance (e.g., 1-methyl derivatives reduce off-target binding by 40% in kinase assays) .

- Carboxylic Acid Group : Replace with bioisosteres (e.g., tetrazole) to improve membrane permeability (LogP shift from 2.1 to 1.5) .

- Chlorine Substituents : Fluorine substitution at the 4-position reduces hepatotoxicity (IC₅₀ in HepG2 cells increases from 12 μM to 28 μM) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Malonic acid condensation | 68 | 95 | Ethanol, 80°C, 24 h | |

| Diazomethane cyclopropanation | 52 | 98 | Et₂O, 0°C, 6 h | |

| Transition-metal catalysis | 75 | 97 | Pd(OAc)₂, THF, 50°C, 12 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.